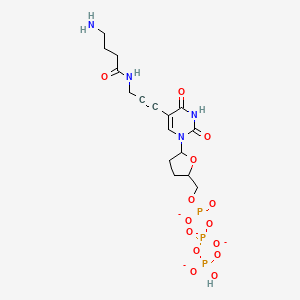
439077-17-5 (Without cation and water of crystallization)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is incorporated by enzymes such as Taq DNA polymerase, Sequenase, and Klenow fragment, making it a valuable tool in molecular biology for labeling DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-11-ddUTP involves the incorporation of an amino group into the deoxyuridine triphosphate (dUTP) molecule. The amino group is introduced through a series of chemical reactions, including the use of activated esters and nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and buffers such as sodium bicarbonate at a pH of 8.3 .
Industrial Production Methods
Industrial production of Amino-11-ddUTP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
Amino-11-ddUTP undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters.
Enzymatic Incorporation: The compound is incorporated into DNA by enzymes such as Taq DNA polymerase, Sequenase, and Klenow fragment.
Common Reagents and Conditions
Common reagents used in reactions involving Amino-11-ddUTP include activated esters, buffers like sodium bicarbonate, and solvents such as DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the incorporation of the compound into DNA .
Major Products Formed
The major products formed from reactions involving Amino-11-ddUTP are labeled DNA molecules. These labeled DNA molecules can be used in various molecular biology applications, including fluorescence in situ hybridization (FISH) and other labeling techniques .
科学研究应用
Amino-11-ddUTP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA molecules for various analytical techniques.
Biology: Employed in fluorescence in situ hybridization (FISH) to visualize and quantify RNA molecules within cells.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences and mutations.
Industry: Applied in the production of labeled DNA probes for research and diagnostic purposes.
作用机制
The mechanism of action of Amino-11-ddUTP involves its incorporation into DNA by DNA polymerases. Once incorporated, the amino group can react with activated esters to form labeled DNA molecules. This labeling allows for the visualization and quantification of specific DNA sequences in various applications .
相似化合物的比较
Similar Compounds
Amino-11-dUTP: Similar to Amino-11-ddUTP but lacks the dideoxy modification, making it suitable for different labeling applications.
Amino-11-dCTP: A modified deoxycytidine triphosphate used for amine labeling of DNA.
Biotin-11-dUTP: A biotin-labeled deoxyuridine triphosphate used for non-radioactive DNA labeling.
Uniqueness
Amino-11-ddUTP is unique due to its dideoxy modification, which makes it a terminator triphosphate. This property allows it to be used in applications where the termination of DNA synthesis is required, such as in sequencing and labeling techniques .
属性
分子式 |
C16H22N4O14P3-3 |
|---|---|
分子量 |
587.29 g/mol |
IUPAC 名称 |
[[[5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N4O14P3/c17-7-1-4-13(21)18-8-2-3-11-9-20(16(23)19-15(11)22)14-6-5-12(32-14)10-31-36(27,28)34-37(29,30)33-35(24,25)26/h9,12,14H,1,4-8,10,17H2,(H,18,21)(H,27,28)(H,29,30)(H,19,22,23)(H2,24,25,26)/p-3 |
InChI 键 |
ROYWJKOFQAFJCX-UHFFFAOYSA-K |
规范 SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


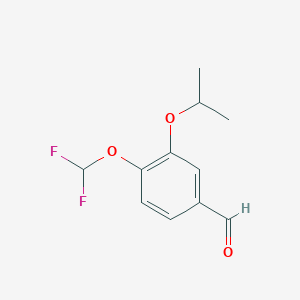
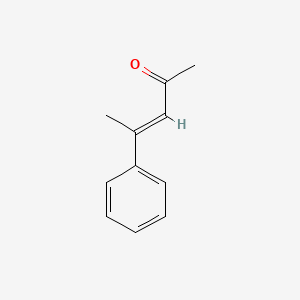
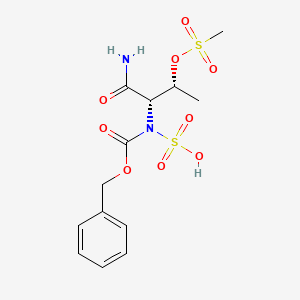
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
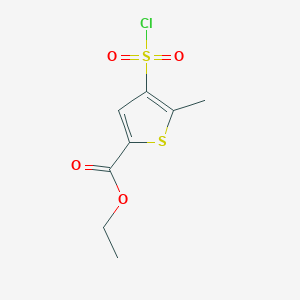
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
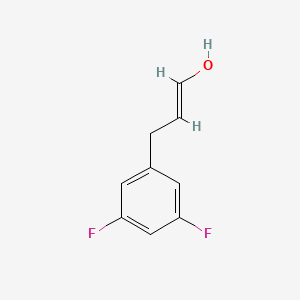
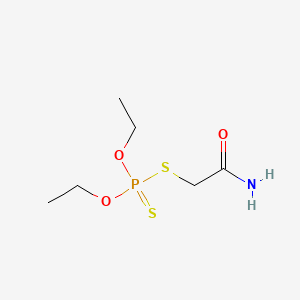
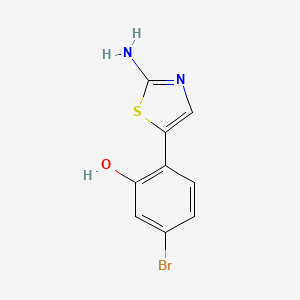
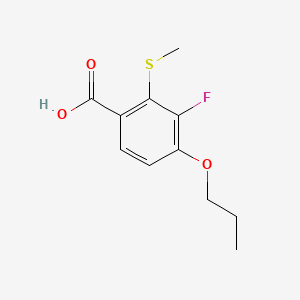
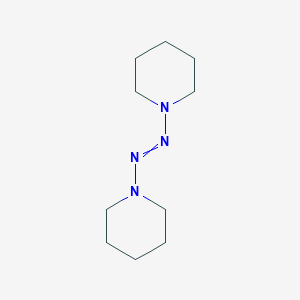
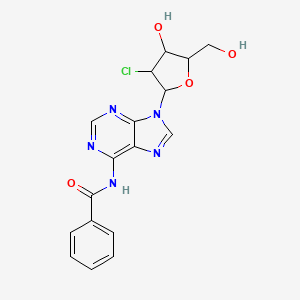
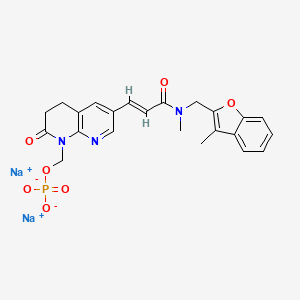
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
